molecular formula C26H39NO3 B1258432 N-docosahexaenoyl GABA

N-docosahexaenoyl GABA

Cat. No.: B1258432
M. Wt: 413.6 g/mol
InChI Key: HZMSBMNSIHSLPJ-KUBAVDMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-docosahexaenoyl GABA is a synthetic N-acyl amide lipid derivative composed of docosahexaenoic acid (DHA) conjugated to gamma-aminobutyric acid (GABA) via an amide bond. This structure places it within a broad class of endogenous signaling lipids, including N-docosahexaenoylethanolamide (DEA), which are known for their roles in neural development and inflammatory response . Primary Research Applications and Value: This compound is provided as a high-purity tool for biochemical research. Its core research value lies in investigating the structure-activity relationships of N-acyl amides, particularly those involving the neuroprotective and neurodevelopment-promoting DHA backbone . Researchers may utilize it to study its potential interaction with transient receptor potential (TRP) channels, a family of ion channels that are activated by various endogenous N-acyl amides . Studies on related compounds suggest potential areas of inquiry could include neurite outgrowth, synaptogenesis, and modulation of glutamatergic synaptic activity, as DHA-derived metabolites are known to enhance these processes in hippocampal neurons . Furthermore, it may serve as a probe in models of neuroinflammation, given that numerous endogenous N-acyl amides are regulated in the brain during acute inflammatory responses . Handling and Regulatory Information: This product is intended for research purposes only in a laboratory setting. It is not for drug use, human consumption, or any diagnostic or therapeutic application. The specific safety data for this compound is not fully characterized. Researchers should handle this material with care, using appropriate personal protective equipment and referring to the safety data sheet for proper storage and handling procedures.

Properties

Molecular Formula

C26H39NO3

Molecular Weight

413.6 g/mol

IUPAC Name

4-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]butanoic acid

InChI

InChI=1S/C26H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(28)27-24-21-23-26(29)30/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-24H2,1H3,(H,27,28)(H,29,30)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

HZMSBMNSIHSLPJ-KUBAVDMBSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCCC(=O)O

Origin of Product

United States

Biosynthesis and Endogenous Regulation of N Docosahexaenoyl Gaba

Precursor Pool Contributions: Docosahexaenoic Acid (DHA) and Gamma-Aminobutyric Acid (GABA)

The formation of N-docosahexaenoyl GABA fundamentally relies on the availability of its two constituent precursors: docosahexaenoic acid (DHA) and gamma-aminobutyric acid (GABA).

Docosahexaenoic Acid (DHA): DHA is a long-chain omega-3 polyunsaturated fatty acid that is crucial for various physiological functions, particularly in the brain. mdpi.com Mammalian cells have a limited capacity to synthesize DHA from its precursor, alpha-linolenic acid (ALA). mdpi.com Therefore, dietary intake of preformed DHA, primarily from marine sources, is the main contributor to its presence in tissues. mdpi.com The consumption of n-3 long-chain polyunsaturated fatty acids, like DHA, has been shown to stimulate the formation of their corresponding conjugates with various amines, including ethanolamine (B43304) and dopamine (B1211576). nih.govnih.gov This suggests that an increased availability of DHA through diet can enhance the precursor pool for the synthesis of molecules like this compound. mdpi.com

Gamma-Aminobutyric Acid (GABA): GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. It is synthesized in the brain from the amino acid glutamate (B1630785) through the action of the enzyme glutamic acid decarboxylase. science.gov The presence of GABA as a key neurotransmitter provides a ready source for its conjugation with fatty acids to form N-acyl GABA derivatives. nih.gov

Enzymatic Pathways Implicated in N-Acyl Amide Biosynthesis (Contextual Analysis from Related Compounds)

While the specific enzymes responsible for the direct synthesis of this compound have not been definitively identified, the biosynthesis of structurally similar N-acyl amides provides a framework for understanding its potential formation. wikipedia.orgdiva-portal.org The enzymatic creation of the amide bond between a fatty acid and an amine can occur through several proposed pathways. nih.govresearchgate.net

Hypothesized Role of N-Acylphosphatidylethanolamine (NAPE) Pathway Analogues

A well-studied pathway for the biosynthesis of N-acylethanolamines (NAEs), such as anandamide (B1667382), involves the formation of an N-acylphosphatidylethanolamine (NAPE) intermediate. wikipedia.orgnih.gov This pathway begins with the transfer of a fatty acyl group from a phospholipid, like phosphatidylcholine, to the head group of phosphatidylethanolamine (B1630911) (PE), a reaction catalyzed by an N-acyltransferase. nih.govmdpi.comuniversiteitleiden.nl The resulting NAPE is then hydrolyzed by a specific phospholipase D (NAPE-PLD) to release the NAE. wikipedia.orgwikipedia.org

It is conceivable that an analogous pathway could exist for the synthesis of N-acyl amino acids. This would require an enzyme capable of transferring a docosahexaenoyl group to a phospholipid containing a GABA head group, or a related intermediate, which would then be cleaved to yield this compound. However, direct evidence for a GABA-specific NAPE-like pathway is currently lacking.

Potential for Direct Condensation Reactions

Another plausible mechanism for the formation of N-acyl amino acids is the direct condensation of a fatty acid with an amino acid. nih.govresearchgate.net This reaction can be catalyzed by various enzymes and can proceed through either ATP-dependent or ATP-independent mechanisms. nih.govresearchgate.net

ATP-Dependent Pathways: These pathways involve the activation of the fatty acid's carboxyl group by ATP, often forming an acyl-adenylate intermediate. nih.govresearchgate.netrsc.org This activated intermediate can then react with the amine group of the amino acid to form the amide bond. rsc.org Enzymes like adenylating enzymes (ANL) are known to catalyze such reactions for the synthesis of various fatty N-acyl amides. rsc.orgrsc.org

ATP-Independent Pathways: Some hydrolases, such as lipases and aminoacylases, can catalyze the formation of amide bonds without the requirement of ATP. nih.govresearchgate.net These enzymes can facilitate the reaction through the formation of an acyl-enzyme intermediate or by creating a favorable environment in the active site for the nucleophilic attack of the amine on the carboxylic acid. nih.govresearchgate.net For instance, the enzyme PM20D1 (peptidase M20 domain containing 1) has been shown to catalyze the direct condensation of fatty acids and amino acids to form N-acyl amino acids in the serum. frontiersin.org Similarly, cytochrome c has been reported to catalyze the synthesis of N-arachidonoyl glycine (B1666218) from glycine and arachidonoyl-CoA. nih.gov While these enzymes have been shown to act on other fatty acids and amino acids, their potential role in the synthesis of this compound remains to be investigated.

Catabolism and Inactivation Mechanisms (Inferred from N-Acyl Amino Acid Metabolism)

The biological activity of signaling molecules like this compound is terminated through enzymatic degradation. The primary enzyme implicated in the breakdown of many N-acyl amides is Fatty Acid Amide Hydrolase (FAAH). wikipedia.orgnih.gov

Involvement of Fatty Acid Amide Hydrolase (FAAH) and Other Degrading Enzymes (Contextual)

FAAH is a serine hydrolase that catalyzes the hydrolysis of the amide bond, breaking down N-acyl amides into their constituent fatty acid and amine. wikipedia.orgwikipedia.org FAAH is well-known for its role in degrading NAEs and N-acyl taurines. wikipedia.orgpnas.org While FAAH can hydrolyze some N-acyl amino acids, such as N-arachidonoylglycine, its activity towards other members of this class is more restricted. nih.govelifesciences.org Studies with FAAH knockout mice show significant elevations in the levels of NAEs and N-acyl taurines, but the effects on various N-acyl amino acids are more complex, suggesting the involvement of other enzymes in their degradation. wikipedia.orgelifesciences.org

Indeed, research points to the existence of other hydrolases that may contribute to the breakdown of N-acyl amino acids. frontiersin.org For example, PM20D1 not only synthesizes but also hydrolyzes N-acyl amino acids. wikipedia.org Additionally, other enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) and various acylases and amidohydrolases could potentially play a role in the catabolism of this compound. frontiersin.org Furthermore, oxidative enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX) can metabolize arachidonic acid-containing N-acyl amino acids, and it is possible that similar pathways exist for DHA-containing analogues. nih.gov

Regulation of Endogenous Levels in Biological Systems

The endogenous concentrations of N-acyl amides, including this compound, are tightly regulated by the balance between their synthesis and degradation. nih.govfrontiersin.org This ensures that their signaling functions are appropriately controlled.

Research has shown that the levels of various N-acyl amides can be altered in response to physiological and pathological conditions. For instance, in a mouse model of acute inflammation, the levels of several N-acyl amides were found to be regulated in the brain. nih.gov Furthermore, genetic deletion of enzymes involved in their metabolism, such as FAAH and MAGL (monoacylglycerol lipase), leads to significant and region-dependent changes in the levels of numerous N-acyl amides in the mouse brain, including N-linoleoyl GABA. nih.gov Specifically, FAAH knockout mice exhibited significant reductions in N-arachidonoyl GABA levels across all eight brain regions studied. nih.gov These findings highlight the critical role of these enzymes in maintaining the homeostasis of the N-acyl amide lipidome. The regulation of this compound levels is likely influenced by similar mechanisms, involving the coordinated action of biosynthetic and degradative enzymes in response to various cellular signals.

Molecular Targets and Mechanisms of Action of N Docosahexaenoyl Gaba

Interaction with Transient Receptor Potential Vanilloid Type 1 (TRPV1) Receptors

N-docosahexaenoyl GABA (D-GABA) has been identified as an endogenous lipid that directly interacts with the Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel, a key receptor involved in pain and temperature sensation. nih.govnih.gov TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is activated by a variety of stimuli, including heat, low pH, and chemical agonists like capsaicin. nih.govnih.govfrontiersin.org The interaction of D-GABA with this receptor highlights a significant role for this N-acyl amide in cellular signaling pathways.

In preclinical studies utilizing human embryonic kidney (HEK293) cells engineered to express human TRPV1 receptors, this compound has demonstrated clear agonistic activity. nih.govresearchgate.net Research shows that D-GABA significantly induces a concentration-dependent activation of the TRPV1 channel. nih.govresearchgate.net When compared with other N-acyl GABAs, D-GABA, along with N-arachidonoyl GABA (A-GABA) and N-linoleoyl GABA (L-GABA), was found to be a potent activator. nih.govresearchgate.net The activation profile of D-GABA reaches a level of maximum response comparable to that of N-arachidonoyl dopamine (B1211576) (NADA), a well-established and potent endogenous TRPV1 agonist. nih.govresearchgate.net This suggests that D-GABA is a significant endogenous ligand for the TRPV1 receptor.

Table 1: Agonistic Activity of Various N-acyl GABA Compounds at TRPV1 Receptors in HEK293 Cells This table summarizes the relative effectiveness of different N-acyl GABAs in activating TRPV1 channels, demonstrating a clear structure-activity relationship.

Compound Fatty Acyl Group Activity Level Reference
This compound (D-GABA) Docosahexaenoyl (22:6, n-3) High nih.gov, researchgate.net, researchgate.net
N-arachidonoyl GABA (A-GABA) Arachidonoyl (20:4, n-6) High nih.gov, researchgate.net, researchgate.net
N-linoleoyl GABA (L-GABA) Linoleoyl (18:2, n-6) High nih.gov, researchgate.net, researchgate.net
N-oleoyl GABA (O-GABA) Oleoyl (18:1, n-9) Low / Negligible nih.gov, researchgate.net
N-palmitoyl GABA (P-GABA) Palmitoyl (16:0) Low / Negligible nih.gov, researchgate.net

| N-stearoyl GABA (S-GABA) | Stearoyl (18:0) | Low / Negligible | nih.gov, researchgate.net |

The activation of TRPV1 channels by D-GABA leads to a measurable influx of cations, primarily calcium (Ca²+), into the cell. nih.govnih.gov Studies using fluorescent calcium indicators, such as FURA2am, in TRPV1-expressing HEK293 cells have characterized the dynamics of this process. nih.govresearchgate.net The application of D-GABA induces an immediate and sustained increase in intracellular calcium concentrations. researchgate.net The kinetics of this calcium mobilization are reported to be similar to those produced by the potent agonist NADA, further confirming D-GABA's role as a direct and effective TRPV1 activator. researchgate.net This robust calcium influx is a critical downstream event that initiates various cellular responses.

The ability of N-acyl GABAs to activate TRPV1 is strongly dependent on the structure of their fatty acid (acyl) component. nih.govresearchgate.net A clear structure-activity relationship (SAR) has been established, which underscores the importance of the docosahexaenoyl moiety for potent receptor activation. nih.gov N-acyl GABAs containing polyunsaturated fatty acids—specifically docosahexaenoic acid (DHA), arachidonic acid, and linoleic acid—demonstrate significant agonistic activity at TRPV1. nih.govresearchgate.netmdpi.com In contrast, N-acyl GABAs with monounsaturated (oleoyl) or saturated (palmitoyl, stearoyl) fatty acid chains show little to no ability to activate the channel. nih.govresearchgate.net This indicates that the presence of multiple double bonds within the long-chain fatty acid tail is a key structural requirement for effective binding to and activation of the TRPV1 receptor.

Investigation of Modulatory Effects on Other Transient Receptor Potential (TRP) Channels (e.g., TRPV2, TRPV3, TRPV4)

The broader family of N-acyl amides has been screened for activity across other members of the thermo-TRP channel family, including TRPV2, TRPV3, and TRPV4. nih.govnih.gov While the N-acyl GABA family of compounds as a whole is primarily recognized for its strong agonist and antagonist activity at TRPV1, the effects of D-GABA specifically on other TRP channels are less pronounced. nih.gov

Studies have identified other N-acyl amides that modulate these channels. For example, N-palmitoyl tyrosine acts as an agonist at TRPV2, while several N-acyl valine compounds, including N-docosahexaenoyl valine, function as antagonists at TRPV3. frontiersin.orgnih.govresearchgate.net Furthermore, N-acyl tyrosines and N-acyl tryptophans have been shown to activate TRPV4. nih.govresearchgate.net However, this compound itself has not been identified as a primary agonist or antagonist for TRPV2, TRPV3, or TRPV4 in these broad screenings. nih.govmdpi.com This suggests a degree of selectivity in the action of D-GABA for the TRPV1 channel over other closely related TRP channels.

Table 2: Summary of N-acyl Amide Activity on TRP Channels This table provides an overview of the known interactions between different classes of N-acyl amides and various TRP channels, contextualizing the specific activity of this compound.

TRP Channel Agonists Antagonists Reference
TRPV1 This compound , N-arachidonoyl GABA, N-linoleoyl GABA, N-docosahexaenoyl serine, N-arachidonoyl dopamine (NADA) N-docosahexaenoyl proline nih.gov, researchgate.net
TRPV2 N-palmitoyl tyrosine Not prominently reported nih.gov, researchgate.net
TRPV3 Not prominently reported for N-acyl amides N-docosahexaenoyl valine , N-linoleoyl valine, N-oleoyl valine nih.gov, frontiersin.org

| TRPV4 | N-arachidonoyl tyrosine, N-linoleoyl tyrosine, N-palmitoyl tyrosine | Not prominently reported | nih.gov, researchgate.net |

Influence on Neurotransmitter Receptor Systems (Preclinical Context)

This compound is a conjugate of two neurologically significant molecules: docosahexaenoic acid (DHA) and gamma-aminobutyric acid (GABA). nih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system, acting on ionotropic GABA-A and metabotropic GABA-B receptors. wikipedia.org DHA is an omega-3 fatty acid crucial for neuronal development and function. nih.gov

While D-GABA's primary identified mechanism of action is as a TRPV1 agonist, it is important to distinguish its effects from those of its parent molecule, DHA. Preclinical research on embryonic hippocampal neurons shows that DHA supplementation promotes neuronal development and significantly increases spontaneous synaptic activity. nih.gov This increase is primarily attributed to an enhancement of glutamatergic synaptic activity rather than a direct, major alteration of the GABAergic system. nih.gov In developing neurons, baseline synaptic activity is mostly GABAergic, and DHA appears to facilitate the maturation of excitatory synapses. nih.gov

Currently, specific evidence detailing the direct interaction of the intact this compound molecule with GABA-A or GABA-B receptors, or demonstrating a modulation of GABAergic responses that is distinct from the known developmental effects of DHA, is not extensively documented in the scientific literature. The conjugation of GABA to DHA creates a novel lipid mediator whose principal target appears to be the TRPV1 channel, differentiating its pharmacological profile from that of either of its molecular precursors. nih.govmdpi.com

Potential Cross-Talk with Endocannabinoid System Receptors (e.g., CB1, CB2)

The endocannabinoid system, primarily composed of cannabinoid receptors CB1 and CB2, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in regulating a multitude of physiological processes. wikipedia.orgmdpi.com While this compound is not a classical endocannabinoid, its structural similarity to anandamide (B1667382) suggests potential interactions with the endocannabinoid system. frontiersin.orgnih.gov

Research indicates that the broader family of N-acyl amides, to which D-GABA belongs, can interact with cannabinoid receptors. researchgate.net For instance, the consumption of n-3 long-chain polyunsaturated fatty acids, such as docosahexaenoic acid (DHA) which is a precursor to D-GABA, can influence the levels of primary endocannabinoids like anandamide and 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov This dietary modulation leads to a compensatory increase in n-3 LC-PUFA-derived acyl conjugates, including those with GABA. nih.gov While direct, high-affinity binding of D-GABA to CB1 and CB2 receptors has not been extensively characterized, the interplay between different N-acyl amides and the endocannabinoid system suggests an indirect modulatory role. nih.govresearchgate.net

The co-localization of receptors that D-GABA is known to interact with, such as TRPV1, with CB1 and CB2 receptors in various neurons further points towards a potential for functional cross-talk. wikipedia.org This proximity could facilitate interactions between their respective signaling pathways.

Exploration of Other Neurotransmitter System Interactions (e.g., Dopaminergic Pathways)

Beyond the endocannabinoid system, this compound and its parent molecule, DHA, have been shown to interact with other critical neurotransmitter systems, including the dopaminergic pathways. Conjugates of DHA have been identified with several neurotransmitters, including dopamine and GABA. nih.govmdpi.com

Studies have highlighted the neuroprotective properties of N-docosahexaenoyl dopamine, a related compound, suggesting that such conjugates can influence brain function. nih.gov The presence of this compound in the brain and its altered levels in conditions like Parkinson's disease, a disorder characterized by the loss of dopaminergic neurons, further implicates it in the modulation of dopaminergic signaling. nih.gov In Parkinson's disease, a significant downregulation of this compound has been observed. nih.gov While the precise mechanisms are still under investigation, these findings suggest that D-GABA may play a role in maintaining the homeostasis of the dopaminergic system.

Gamma-aminobutyric acid (GABA) itself is the primary inhibitory neurotransmitter in the central nervous system, acting through its own set of receptors (GABA-A and GABA-B) to regulate neuronal excitability. scielo.org.mxacnp.orgfrontiersin.org this compound, as a conjugate of GABA, may therefore also influence GABAergic neurotransmission, although the specific interactions with GABA receptors are not yet fully elucidated.

Exploration of Receptor-Independent Cellular Mechanisms

While much of the research on this compound has focused on its receptor-mediated effects, there is also the potential for receptor-independent cellular mechanisms of action. As an amphipathic molecule, D-GABA could potentially diffuse through the cell membrane and interact directly with intracellular components. nih.gov

Such mechanisms could involve the modulation of intracellular enzymes or structural proteins. The parent fatty acid, DHA, is a major structural component of neuronal membranes, and changes in its content can alter the function of membrane proteins. nih.gov It is plausible that D-GABA could similarly influence the lipid bilayer, thereby affecting membrane fluidity and the function of embedded proteins without direct receptor binding.

Downstream Intracellular Signaling Cascades Activated by this compound

The activation of molecular targets by this compound initiates a cascade of downstream intracellular signaling events. One of the most well-documented pathways involves the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels. frontiersin.orgresearchgate.net

Activation of TRPV1 by D-GABA leads to an influx of calcium ions into the cell. frontiersin.orgresearchgate.net This increase in intracellular calcium is a pivotal second messenger that can trigger a variety of cellular responses. Research has demonstrated that D-GABA, along with other N-acyl GABAs, can cause significant, concentration-dependent calcium mobilization in cells expressing TRPV1. frontiersin.orgmdpi.com

Furthermore, the bioactive metabolite of DHA known as synaptamide (B1662480) (N-docosahexaenoylethanolamide), which is structurally similar to D-GABA, has been shown to activate the GPR110 receptor. semanticscholar.orgnih.gov This activation triggers the cAMP/protein kinase A (PKA) signaling pathway, leading to the phosphorylation of the cAMP-response element binding protein (CREB). semanticscholar.orgnih.gov CREB is a transcription factor that regulates the expression of genes involved in neuronal development, survival, and synaptic plasticity. Given the structural similarities, it is conceivable that D-GABA could engage similar G protein-coupled receptor pathways, leading to the activation of downstream kinases and transcription factors that mediate its long-term cellular effects.

Biological Roles and Preclinical Pathophysiological Implications

Anti-inflammatory Actions in Preclinical Models

Preclinical studies have highlighted the anti-inflammatory potential of N-docosahexaenoyl GABA. Research indicates that this compound can modulate inflammatory responses in key immune cells of the central nervous system and influence the levels of lipid mediators in acute inflammation.

Modulation of Inflammatory Responses in Microglial Cells

Microglial cells are the primary immune cells of the central nervous system and play a crucial role in initiating and resolving inflammation. researchgate.net this compound has been shown to influence the activity of these cells. In in vitro studies using the BV-2 microglial cell line, N-acyl amides, including D-GABA, have been observed to trigger calcium mobilization. nih.gov This process is a key indicator of cellular activation and suggests that D-GABA can directly interact with and modulate microglial function. The activation of microglia is a critical step in the neuroinflammatory cascade, and the ability of D-GABA to influence this process points to its potential role in regulating brain inflammation. researchgate.netnih.gov

Furthermore, the broader class of N-acyl amides, to which D-GABA belongs, has been shown to be regulated in the brain during acute inflammation, further suggesting their involvement in central nervous system inflammatory signaling. frontiersin.org While direct studies on D-GABA's effect on pro-inflammatory cytokine release from microglia are part of ongoing research, related compounds like N-docosahexaenoyl dopamine (B1211576) have been shown to attenuate the production of inflammatory mediators in microglial cells. nih.govmdpi.com

Regulation of Lipid Mediator Levels in Acute Inflammation Models

In models of acute inflammation, the levels of various N-acyl amides, including D-GABA, are dynamically regulated in the brain. frontiersin.org Following an inflammatory stimulus, such as an intraplantar carrageenan injection, changes in the brain levels of several N-acyl amides have been detected. nih.gov This suggests that these lipids are part of the endogenous response to inflammation.

The parent molecule, DHA, is a well-known precursor to specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which are instrumental in the active resolution of inflammation. researchgate.netnih.gov While D-GABA itself is not a resolvin, its formation from DHA suggests it may be part of a larger network of lipid mediators that contribute to the control of inflammatory processes. The regulation of D-GABA levels during inflammation implies a potential role in the complex interplay of pro-inflammatory and anti-inflammatory signaling pathways.

Neuroprotective Effects in Experimental Models

The neuroprotective potential of this compound is an area of growing interest, with evidence suggesting its involvement in mitigating neuronal damage and potentially attenuating neurodegeneration.

Mitigation of Oxidative Stress-Induced Neuronal Damage (Contextual from related N-acyl dopamines)

While direct evidence for this compound in mitigating oxidative stress is still emerging, studies on structurally related N-acyl dopamines, such as N-docosahexaenoyl dopamine (DHDA), provide a strong contextual basis for this potential role. DHDA has demonstrated antioxidant properties and a protective effect on cultured neurons under conditions of oxidative stress. nih.gov Given that oxidative stress is a key contributor to neuronal damage in various neurological disorders, the antioxidant capacity of similar N-acyl amides suggests a plausible mechanism through which D-GABA could exert neuroprotective effects. The shared docosahexaenoic acid backbone in these compounds is known to possess anti-oxidative properties. biomolther.org

Potential in Attenuating Neurodegeneration in Preclinical Models (Contextual)

The potential of this compound in attenuating neurodegeneration is supported by several lines of contextual evidence. Decreased levels of this compound have been observed in Alzheimer's disease, suggesting a potential link between this compound and the disease's pathogenesis. d-nb.info Furthermore, the parent compound, GABA, is a primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurodegenerative conditions. frontiersin.org

Preclinical models of neurodegenerative diseases have shown that interventions that modulate the GABAergic system can have therapeutic benefits. frontiersin.orgmdpi.com The structure of D-GABA, combining the neuroactive GABA with the neuroprotective DHA, positions it as a molecule of interest for neurodegenerative disease research. The anti-inflammatory and potential antioxidant properties of D-GABA could contribute to its neuroprotective effects by addressing key pathological mechanisms in neurodegeneration.

Anti-Nociceptive Properties in Preclinical Pain Models

This compound has demonstrated anti-nociceptive properties in preclinical models of pain, suggesting its potential as an endogenous modulator of pain perception. Studies have shown that D-GABA levels are altered in animal models of pain. nih.gov

In one study, mice lacking the fatty-acid amide hydrolase (FAAH) enzyme, which is involved in the breakdown of various N-acyl amides, exhibited elevated levels of this compound in the spinal cord. nih.gov This correlated with an altered nociceptive phenotype, indicating a role for D-GABA in pain processing.

Roles in Neuronal Development and Plasticity (Derived from DHA Metabolism Research)

Research into the neurodevelopmental effects of docosahexaenoic acid (DHA) has revealed that its metabolite, N-docosahexaenoylethanolamide (DEA), also known as synaptamide (B1662480), plays a significant role in promoting neuronal growth and the formation of synapses. nih.govnih.govportlandpress.com Studies on embryonic hippocampal neurons have demonstrated that DHA encourages neurite growth and synaptogenesis, which are crucial processes for learning and memory. nih.govnih.gov The conversion of DHA to DEA appears to be a key mechanism behind these effects. nih.govportlandpress.com

In cultured embryonic hippocampal neurons, the application of synthetic DEA was found to stimulate neurite growth and synaptogenesis at considerably lower concentrations than DHA itself. portlandpress.comnih.gov This suggests that DEA is a potent, active component in the pathway of DHA-mediated hippocampal development. nih.gov The potentiation of DHA's effects by a fatty acid amide hydrolase (FAAH) inhibitor, which prevents the breakdown of N-acyl amides like DEA, further supports the involvement of an amide derivative of DHA in these processes. nih.govportlandpress.com The term 'synaptamide' was coined for DEA to reflect its role as a synaptogenic amide derivative of DHA. nih.gov

The significance of this metabolic conversion is highlighted by findings that endogenous levels of DEA in the fetal hippocampus are influenced by maternal dietary intake of n-3 fatty acids. nih.gov This connection underscores the in vivo relevance of DEA formation in response to DHA availability during critical periods of brain development. nih.govportlandpress.com The mechanism by which DEA exerts these effects is thought to involve signaling pathways that lead to enhanced glutamatergic synaptic function. nih.gov

The effects of DEA on synaptic protein expression are observed at substantially lower concentrations compared to DHA, indicating its high potency. portlandpress.comnih.gov For instance, treating hippocampal cultures with 0.1 µM of DEA for 10 days resulted in a 2.9-fold increase in the frequency of spontaneous postsynaptic currents, which is indicative of a higher number of active synapses and increased presynaptic release. nih.gov This enhancement of glutamatergic synaptic activity by DEA mirrors the effects seen with DHA, suggesting that DEA is a key mediator of DHA's neurotrophic actions. nih.govbiomolther.org

The increased expression of glutamate (B1630785) receptors, specifically the NR2B and GluR1 subunits, is further potentiated when DEA degradation is inhibited, highlighting the direct role of this N-acyl amide in modulating synaptic protein levels. nih.gov These molecular changes ultimately lead to improved synaptic transmission and are considered an underlying mechanism for the cognitive benefits associated with adequate DHA levels during development. nih.gov

Identification as a Metabolomic Biomarker in Disease States (Preclinical and Association Studies)

Metabolomic studies have identified this compound as a potential biomarker in the context of renal cell carcinoma (RCC). frontiersin.org In a study comparing the plasma metabolomes of RCC patients, individuals with benign renal tumors, and healthy controls, this compound was found at significantly increased levels in the RCC group. frontiersin.orgnih.gov This suggests a potential role for this compound in the pathophysiology of RCC or as an indicator of the disease. frontiersin.org

Further analysis revealed that a panel of metabolites and lipids, including this compound, could effectively discriminate between RCC and benign tumors. frontiersin.orgresearchgate.net Specifically, a combination of L-glutamine, PS(36:0), PG(40:9), this compound, and deoxycholic acid glycine (B1666218) conjugate demonstrated strong predictive ability in distinguishing RCC from benign conditions. frontiersin.orgresearchgate.net The upregulation of this compound in RCC patients points towards a disorder in the metabolism of its precursor, GABA, an inhibitory neurotransmitter. frontiersin.org While the precise mechanisms are yet to be fully elucidated, these findings highlight the potential value of this compound as part of a biomarker panel for the diagnosis and distinction of RCC from non-cancerous renal lesions. frontiersin.orgnih.gov

Table 1: Research Findings on this compound and Related Compounds in Neuronal Development and Disease

Compound Biological Context Key Findings References
N-docosahexaenoylethanolamide (DEA) Neuronal Development Promotes neurite outgrowth and synaptogenesis in hippocampal neurons at lower concentrations than DHA. nih.gov, portlandpress.com, nih.gov
N-docosahexaenoylethanolamide (DEA) Synaptic Plasticity Enhances the expression of synapsins and glutamate receptor subunits (NR2B, GluR1), leading to increased glutamatergic synaptic activity. nih.gov, nih.gov, portlandpress.com
This compound Renal Cell Carcinoma Found at significantly increased plasma concentrations in RCC patients compared to controls and individuals with benign tumors. frontiersin.org, nih.gov
This compound Alzheimer's Disease Fecal levels were found to be decreased in individuals with Alzheimer's disease. Part of a biomarker panel that could discriminate AD from normal controls. d-nb.info, nih.gov
This compound Vitamin B6 Status As a GABA derivative, its metabolism is linked to vitamin B6, a necessary co-enzyme for GABA synthesis. tci-thaijo.org

This compound has been identified as a relevant metabolite in the context of Alzheimer's disease (AD). d-nb.infonih.gov A study investigating the gut microbiota and fecal metabolome of individuals with AD found that the levels of this compound were decreased in the fecal samples of AD participants compared to cognitively normal controls. d-nb.infonih.gov This compound was categorized under N-Acyl amino acid metabolism, a pathway that showed alterations in the AD group. d-nb.infonih.gov

N-acyl amino acids, in general, are known to possess anti-inflammatory and neuroprotective properties, although their specific metabolic pathways are not yet fully understood. d-nb.infonih.gov The observed decrease in fecal this compound in AD patients suggests a potential disruption in its production or absorption, which could be linked to the gut dysbiosis often reported in this neurodegenerative condition. d-nb.info

Furthermore, this compound was part of a combination of fecal markers, including two bacterial genera (Faecalibacterium and Pseudomonas) and three other metabolites, that could distinguish individuals with AD from healthy controls with a high degree of accuracy. d-nb.infonih.gov This highlights its potential as a non-invasive biomarker that, as part of a larger panel, could aid in the screening and diagnosis of Alzheimer's disease. d-nb.info

Broader metabolic dysregulation, as seen in conditions like renal cell carcinoma and Alzheimer's disease, can impact the levels of this compound. frontiersin.orgd-nb.info In RCC, the increased plasma concentration of this compound is thought to be a consequence of disordered GABA metabolism. frontiersin.org In the context of Alzheimer's disease, alterations in the gut microbiome are associated with changes in fecal metabolite profiles, including a decrease in this compound. d-nb.info This points to a complex interplay between diet, gut microbial activity, and host metabolism in regulating the levels of this bioactive lipid.

Other Investigated Biological Activities (e.g., Vasoprotective, Angiogenic)

Beyond its well-documented neuroprotective and anti-inflammatory roles, this compound has been investigated for other significant biological activities, notably its effects on the vascular system. Research has indicated that this compound possesses both vasoprotective and angiogenic properties. frontiersin.orgnih.gov These activities suggest a potential role for this compound in processes related to blood vessel health and formation.

The vasoprotective and angiogenic effects of this compound are considered part of a broader spectrum of activities that also include anti-inflammatory and anti-nociceptive effects. frontiersin.orgnih.gov While the precise mechanisms are still under investigation, the presence of these multifaceted biological actions underscores the compound's potential influence on various physiological and pathophysiological processes.

The biological activities of this compound are attributed to its unique structure, which combines the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) with the omega-3 fatty acid docosahexaenoic acid (DHA). smolecule.com Metabolites of DHA, the parent fatty acid of this compound, are known to have diverse effects on the vasculature. For instance, some DHA metabolites like neuroprotectin D1 (NPD1) have been reported to exhibit anti-angiogenic effects. nih.govbiomolther.org In contrast, other lipid mediators derived from DHA are recognized as pro-angiogenic factors. csic.es This highlights the complexity of how DHA and its derivatives modulate vascular biology.

In a study investigating the plasma metabolome in a cohort of healthy individuals and patients with renal cell carcinoma, elevated levels of this compound were observed in the patient group. frontiersin.orgnih.gov This finding, coupled with the compound's known vasoprotective and angiogenic effects, suggests a potential, though not yet fully understood, involvement in the pathophysiology of this condition. frontiersin.orgnih.gov

The table below summarizes the key research findings related to the other investigated biological activities of this compound.

Biological ActivityResearch FindingImplicationSource(s)
Vasoprotective This compound has been shown to have vasoprotective effects.Potential role in maintaining blood vessel health. frontiersin.orgnih.gov
Angiogenic The compound has demonstrated angiogenic properties.May be involved in the formation of new blood vessels. frontiersin.orgnih.gov
Context of DHA Metabolites Metabolites of DHA, the parent compound, can have both pro- and anti-angiogenic effects.The specific effect may be context- and metabolite-dependent. nih.govbiomolther.orgcsic.es

Analytical Methodologies for N Docosahexaenoyl Gaba Research

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone for the analysis of N-acyl amides like N-docosahexaenoyl GABA. This platform offers the high sensitivity and selectivity required to detect and quantify these low-abundance molecules within complex biological samples. nih.gov The chromatographic separation, typically using reversed-phase columns, isolates the analyte of interest from other matrix components before it enters the mass spectrometer for detection. mdpi.comresearchgate.net

Targeted lipidomics is an LC-MS-based approach designed for the precise and accurate quantification of a predefined list of molecules, including this compound. This method relies on tandem mass spectrometry (MS/MS), often using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net In MRM, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product transition is highly specific to the molecule, minimizing interference from other compounds in the matrix. waters.com

For robust quantification, a stable isotope-labeled internal standard is added to the sample at the beginning of the extraction process. nih.gov This standard, which is chemically identical to the analyte but has a different mass, co-elutes with the analyte and experiences similar effects of ion suppression or enhancement, allowing for accurate correction of analytical variability. nih.gov The method's bias and precision are typically validated to be within ±20%, ensuring reliable and reproducible results. researchgate.net This targeted approach is essential for determining the concentration of this compound in various biological matrices such as brain tissue and plasma. nih.gov

Table 1: Typical Parameters for Targeted LC-MS/MS Analysis of N-Acyl Amides

Parameter Description Example
Chromatography High-Performance Liquid Chromatography (HPLC) Agilent TC-C18 Reversed-Phase Column nih.gov
Mobile Phase Gradient elution with water and an organic solvent (e.g., acetonitrile), often with an acid modifier like formic acid. researchgate.netnih.gov A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
Ionization Mode Positive Electrospray Ionization (ESI+) Detects protonated molecules [M+H]⁺. researchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) Specific precursor → product ion transitions for the analyte and internal standard.

| Internal Standard | Stable isotope-labeled analog | e.g., D₆-GABA conjugated to docosahexaenoic acid. researchgate.net |

This table is interactive and can be sorted by column.

Untargeted metabolomics is employed to obtain a comprehensive or global snapshot of all detectable small molecules in a biological sample, without pre-selecting specific analytes. nih.govosti.gov This discovery-oriented approach is valuable for identifying novel N-acyl amides and understanding how the broader metabolic profile of a cell or tissue changes in response to stimuli or in disease states. nih.gov

The methodology utilizes high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, which provide highly accurate mass measurements. researchgate.net The workflow involves acquiring data for thousands of molecular features (characterized by their mass-to-charge ratio, retention time, and intensity). researchgate.net Subsequent data processing and statistical analysis identify features that are significantly different between experimental groups. The identification of these features is then pursued by matching their accurate mass to databases and confirming their structure through the analysis of their MS/MS fragmentation patterns. osti.gov This approach can reveal previously unknown metabolic pathways involving this compound or identify new biomarkers. nih.gov

In Vitro Assay Systems for Functional Characterization

Understanding the biological activity of this compound requires functional assays that can measure its effect on cellular processes. In vitro systems, using cultured cells, provide a controlled environment to characterize receptor activation and downstream signaling pathways.

A common method to assess the functional activity of N-acyl amides is through cell-based receptor activation assays. nih.gov Human Embryonic Kidney (HEK) cells are frequently used because they can be engineered to express a specific receptor of interest, such as the Transient Receptor Potential Vanilloid 1 (TRPV1). researchgate.net

In this assay, the transfected HEK cells are loaded with a fluorescent calcium-sensitive dye, like Fura-2AM. researchgate.net When this compound binds to and activates the expressed receptor, it can trigger a signaling cascade that leads to an increase in intracellular calcium concentration. researchgate.net This influx of calcium is detected as a change in the fluorescence intensity of the dye. researchgate.net By testing a range of concentrations, a dose-response curve can be generated to determine the potency (EC₅₀) of the compound at that specific receptor. Studies have shown that this compound can induce concentration-dependent activation of TRPV1, causing significant calcium mobilization in TRPV1-transfected HEK cells. nih.govresearchgate.net

Table 2: Example Findings from Calcium Mobilization Assays for N-Acyl GABAs

Compound Receptor Target Cellular System Observed Effect
This compound (D-GABA) TRPV1 TRPV1-transfected HEK cells Concentration-dependent increase in intracellular calcium. nih.govresearchgate.net
N-arachidonoyl GABA (A-GABA) TRPV1 TRPV1-transfected HEK cells Significant, sustained increase in intracellular calcium. nih.govresearchgate.net
N-linoleoyl GABA (L-GABA) TRPV1 TRPV1-transfected HEK cells Significant calcium mobilization. nih.govresearchgate.net

This table is interactive and can be sorted by column.

Microglia are the primary immune cells of the central nervous system and play a critical role in neuroinflammation. youtube.com To investigate the potential anti-inflammatory or pro-inflammatory effects of this compound, immortalized microglial cell lines such as BV-2 or SIM-A9 are utilized. nih.govnih.gov

These cells can be stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound. nih.gov The cellular response is then measured by quantifying the release of inflammatory mediators. For instance, studies on the related compound N-docosahexaenoylethanolamine (synaptamide) have shown it can prevent the LPS-induced increase in pro-inflammatory cytokines like TNF-α and IL-6 in microglial cultures. nih.gov Other endpoints include assessing changes in microglial activation state by measuring markers for the pro-inflammatory (M1) or anti-inflammatory (M2) phenotype, such as Arginase 1 (Arg1) and CD206 for the M2 state. nih.gov Some N-acyl amides have been shown to drive calcium mobilization in BV-2 cells, suggesting they can directly activate these immune cells. nih.gov

Sample Preparation and Extraction Techniques for N-Acyl Amides

The accurate analysis of N-acyl amides from biological matrices like brain, plasma, or cell cultures is critically dependent on the initial sample preparation and extraction steps. nih.govcore.ac.uk The goal is to efficiently isolate these lipid-based molecules from a complex mixture of proteins, salts, and other metabolites that could interfere with downstream analysis.

Liquid-liquid extraction (LLE) is the most common technique used. mdpi.com Classic methods like the Folch or Bligh-Dyer procedures use a mixture of chloroform (B151607) and methanol (B129727) to create a single phase with the aqueous sample, effectively disrupting cells and solubilizing lipids. microbenotes.comnih.govresearchgate.net The subsequent addition of water or a saline solution induces phase separation, with the lipids partitioning into the lower chloroform layer, which can then be collected. microbenotes.comnih.gov

More modern, high-throughput methods have been developed to improve efficiency and safety. One such method uses methyl-tert-butyl ether (MTBE) in place of chloroform. core.ac.uk The MTBE method is not only safer but also results in the lipids being contained in the upper organic phase, which simplifies collection and is more amenable to automation. core.ac.uk Regardless of the specific solvent system, the fundamental principle is to use organic solvents to extract the lipophilic N-acyl amides from the aqueous biological sample. The resulting lipid extract is then typically dried down and reconstituted in a solvent compatible with the LC-MS system for analysis. microbenotes.com

Table 3: Comparison of Common Lipid Extraction Techniques

Method Solvent System Key Characteristics
Folch Method Chloroform/Methanol (2:1, v/v) A traditional and widely used "gold standard" method; lipids partition to the lower chloroform phase. nih.gov
Bligh & Dyer Method Chloroform/Methanol (1:2, v/v) A variation of the Folch method using a different initial solvent ratio, suitable for samples with high water content. mdpi.com

| MTBE Method | Methyl-tert-butyl ether/Methanol | A safer, high-throughput alternative to chloroform-based methods; lipids partition to the upper organic phase, simplifying automation. core.ac.uk |

This table is interactive and can be sorted by column.

Future Research Directions and Preclinical Translational Perspectives

Comprehensive Elucidation of N-Docosahexaenoyl GABA Biosynthetic and Catabolic Enzymes

A fundamental aspect of understanding the physiological roles of D-GABA lies in identifying and characterizing the enzymes responsible for its synthesis and degradation. While the general pathway for the formation of N-acyl amides is thought to involve the conjugation of a fatty acid with an amino acid or neurotransmitter, the specific enzymes that catalyze the formation of D-GABA are not yet fully elucidated. mdpi.com

Future research should prioritize the identification of the specific acyltransferases or other enzymes that selectively utilize DHA and GABA as substrates. Similarly, the enzymes responsible for the hydrolysis and inactivation of D-GABA need to be comprehensively characterized. While fatty acid amide hydrolase (FAAH) is known to degrade other N-acyl amides, its specific activity towards D-GABA and the existence of other catabolic enzymes remain areas for active investigation. nih.gov A thorough understanding of these enzymatic pathways will be crucial for developing strategies to modulate endogenous D-GABA levels for therapeutic benefit.

Identification and Characterization of Additional Specific Molecular Targets

Current research has identified several molecular targets for D-GABA, including transient receptor potential vanilloid 1 (TRPV1) channels. frontiersin.orgnih.govwikipedia.org Studies have shown that D-GABA can induce calcium mobilization in cells expressing TRPV1. frontiersin.orgnih.gov However, the full spectrum of its molecular interactions is likely broader.

A critical future direction is the systematic screening for and characterization of additional specific receptors and binding proteins for D-GABA. This includes exploring its potential interactions with other members of the TRP channel family, G protein-coupled receptors (GPCRs), and intracellular targets. For instance, the related compound N-docosahexaenoylethanolamine (DHEA), also known as synaptamide (B1662480), has been shown to target the orphan GPCR, GPR110. researchgate.netnih.govresearchgate.net Investigating whether D-GABA also interacts with GPR110 or other orphan receptors could reveal novel signaling pathways. Furthermore, given its structural similarity to other lipid signaling molecules, exploring its potential modulation of nuclear receptors and ion channels is warranted. frontiersin.org

In-depth Investigation of Structure-Activity Relationships for Receptor Subtype Selectivity

The interaction of D-GABA with its molecular targets is likely influenced by its unique chemical structure, comprising a long-chain polyunsaturated fatty acid and a neurotransmitter moiety. Understanding the structure-activity relationships (SAR) is paramount for designing more potent and selective therapeutic agents.

Future studies should focus on a detailed analysis of how modifications to both the docosahexaenoyl and GABA portions of the molecule affect its binding affinity and functional activity at different receptor subtypes. For example, within the N-acyl GABA family, there is a clear structure-activity relationship for TRPV1 activation, with D-GABA, N-linoleoyl GABA, and N-arachidonoyl GABA showing significant activity. frontiersin.orgnih.gov Investigating the role of the number and position of double bonds in the fatty acid chain, as well as modifications to the GABA backbone, will provide valuable insights. This knowledge is essential for developing analogues with improved receptor subtype selectivity, potentially separating desired therapeutic effects from off-target activities. nih.gov

Advanced Preclinical Modeling to Delineate Neurophysiological and Systemic Roles

To translate the basic science of D-GABA into potential therapeutic applications, robust preclinical modeling is essential. This involves utilizing a range of in vitro and in vivo models to delineate its neurophysiological and systemic effects.

Future research should employ advanced preclinical models to investigate the role of D-GABA in various physiological and pathological processes. This includes using animal models of neuroinflammation, neuropathic pain, and neurodegenerative diseases to assess its therapeutic efficacy. nih.govwgtn.ac.nznih.gov For instance, studies have already implicated N-acyl GABAs in inflammatory pain models. frontiersin.org In vitro models, such as primary neuronal cultures and organotypic brain slices, can be used to dissect the cellular and synaptic mechanisms underlying D-GABA's effects on neuronal excitability, synaptogenesis, and neuroprotection. nih.govphysiology.org These models will be instrumental in understanding how D-GABA modulates neural circuits and systemic responses.

Development of Novel Analytical Techniques for Spatiotemporal Quantification in Complex Biological Systems

Accurately measuring the levels of D-GABA in different tissues and biological fluids is crucial for understanding its physiological regulation and for pharmacokinetic studies of potential therapeutic analogues. Current methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been successfully used to quantify N-acyl amides, including D-GABA. frontiersin.orguzh.chfrontiersin.orgnih.govnih.govnih.gov

However, there is a need for the development of more sensitive and high-throughput analytical techniques. Future efforts should focus on creating novel methods that allow for the spatiotemporal quantification of D-GABA in complex biological systems. This could include the development of specific antibodies for immunoassays, fluorescent probes for real-time imaging in living cells, and advanced mass spectrometry imaging techniques to map its distribution within tissues. researchgate.net Such advancements will provide a more dynamic and detailed picture of D-GABA's biosynthesis, release, and metabolism in health and disease.

Exploration of Synthetic Analogues with Enhanced Bioactivity and Specificity (Purely Preclinical Focus)

Building upon the knowledge gained from SAR studies, a key future direction is the rational design and synthesis of novel D-GABA analogues with improved pharmacological properties. The focus of this preclinical exploration is to develop compounds with enhanced bioactivity, greater receptor specificity, and improved pharmacokinetic profiles.

The synthesis of N-acyl GABAs can be achieved through chemical methods, such as the reaction of a fatty acid chloride with GABA. acs.org Future synthetic efforts should explore a wide range of chemical modifications. This could involve altering the fatty acid chain length and saturation, introducing different functional groups, or modifying the GABA moiety to create more stable and potent molecules. semanticscholar.org These novel analogues would then be rigorously tested in the preclinical models described in section 6.4 to evaluate their therapeutic potential for various neurological and inflammatory disorders.

Q & A

Q. What methodologies are recommended for quantifying N-docosahexaenoyl GABA in biological samples, and how can researchers ensure accuracy?

  • Methodology : Use liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) for precise quantification. Calibrate instruments with synthetic standards and validate measurements via spike-and-recovery experiments. Normalize data to internal controls (e.g., creatinine or total protein) to account for sample variability . For rigorous reporting, follow guidelines for metabolomics data analysis, including VIP (Variable Importance in Projection) scores and p-value thresholds, as outlined in cancer-related fatigue studies .

Q. How should researchers control for confounding variables when studying this compound’s effects on GABAergic signaling?

  • Methodology : Exclude participants or subjects using drugs that modulate GABA (e.g., benzodiazepines) and control for dietary sources of polyunsaturated fatty acids. Implement double-blinding in clinical trials to minimize placebo effects, and use stratified randomization to balance demographic variables (e.g., age, sex). Reference protocols from neuropharmacology studies for blinding and ethical approval frameworks .

Q. What are the primary biosynthetic pathways of this compound, and how can they be experimentally traced?

  • Methodology : Investigate enzymatic pathways via radiolabeled tracer studies (e.g., using ¹⁴C-DHA) in tissue homogenates. Analyze intermediates like N-docosahexaenoyl phosphatidylethanolamine using thin-layer chromatography and mass spectrometry. Refer to retinal biosynthesis studies for protocols on isolating and characterizing acylated ethanolamines .

Advanced Research Questions

Q. How can contradictory findings between this compound’s VIP scores and p-values in metabolomics studies be resolved?

  • Methodology : Conduct power analyses to address underpowered studies and validate findings in independent cohorts. Use orthogonal validation methods (e.g., immunohistochemistry or enzymatic assays) to confirm metabolite identity and activity. Apply false discovery rate (FDR) corrections to adjust for multiple comparisons, as seen in cancer-related fatigue research .

Q. What in vivo experimental designs are optimal for testing this compound’s anti-inflammatory effects in neuroinflammation models?

  • Methodology : Employ murine models with LPS-induced neuroinflammation, incorporating behavioral assays (e.g., open-field tests) and cytokine profiling (e.g., IL-6, TNF-α). Include sham-operated controls and dose-response cohorts. Reference murine studies on structurally similar compounds (e.g., N-docosahexaenoyl ethanolamine) for endpoint selection and tissue sampling protocols .

Q. How can researchers address low statistical reliability in studies with small sample sizes (n < 40) investigating this compound?

  • Methodology : Use non-parametric tests (e.g., Mann-Whitney U) for skewed data and Bayesian statistics to incorporate prior evidence. Increase replication cycles and apply meta-analytic techniques to aggregate data across studies. Follow guidelines for small-sample research, including transparent reporting of confidence intervals and effect sizes .

Methodological Frameworks

Q. What strategies ensure reproducibility when synthesizing this compound for experimental use?

  • Methodology : Document synthesis protocols in detail, including reaction conditions (temperature, pH) and purification steps (e.g., column chromatography). Validate purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Cross-reference synthetic routes from retinal biochemistry studies to ensure consistency .

Q. How should researchers design a literature review to identify gaps in this compound’s mechanistic studies?

  • Methodology : Use MeSH terms (e.g., "GABA Agonists," "Fatty Acid Amides") in PubMed/Scopus searches. Prioritize primary sources over reviews and apply inclusion/exclusion criteria (e.g., publication date ≥2010, peer-reviewed journals). Critically appraise studies for biases using tools like QUADAS-2 for experimental validity .

Ethical and Reporting Standards

Q. What ethical considerations are critical when conducting human studies involving this compound?

  • Methodology : Obtain informed consent with explicit disclosure of experimental aims and potential risks. Establish an independent data safety monitoring board (DSMB) to oversee adverse events. Follow institutional review board (IRB) guidelines for vulnerable populations and publish negative results to avoid publication bias .

Q. How can researchers enhance the rigor of reporting this compound’s pharmacological data?

  • Methodology : Adhere to ARRIVE (Animal Research: Reporting of In Vivo Experiments) or STROBE (Strengthening the Reporting of Observational Studies) guidelines. Include raw data in supplementary materials and disclose conflicts of interest. Use standardized units (e.g., nM for concentration) and reference chemical identifiers (e.g., PubChem CID) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.